N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an isopropyl group, a methoxy group, and a methylbenzenesulfonamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)15-9-19(18(23-4)7-13(15)3)26(21,22)20-10-14-5-6-16-17(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPKLPLOEMTNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents :
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Procedure :
The sulfonyl chloride is dissolved in anhydrous THF under inert atmosphere (N₂/Ar). Piperonylamine and TEA are added dropwise at 0°C. The mixture is stirred for 2–12 hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. Crude product is purified via recrystallization or column chromatography.
Key Spectroscopic Data
Multi-Step Convergent Synthesis
This approach involves independent preparation of the benzodioxole and benzenesulfonamide moieties, followed by coupling.
Step 1: Synthesis of 5-Isopropyl-2-Methoxy-4-Methylbenzenesulfonyl Chloride
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Starting Material : 4-Methyl-3-methoxyacetophenone.
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Procedure :
Step 2: Preparation of Piperonylamine
Step 3: Final Coupling
Electrochemical Synthesis via C–H Activation
A novel method employs electrochemical activation to directly couple (hetero)arenes, SO₂, and amines. This metal-free approach avoids traditional sulfonyl chloride intermediates.
Experimental Setup
Advantages and Limitations
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Pros : Environmentally benign, avoids hazardous chlorinated reagents.
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Cons : Lower yield compared to classical methods; requires specialized equipment.
Solid-Phase Synthesis for High-Throughput Applications
Adapted from combinatorial chemistry strategies, this method immobilizes the benzodioxole moiety on resin, enabling iterative coupling and purification.
Protocol
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Resin Functionalization : Rink amide resin is loaded with Fmoc-piperonylamine.
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Sulfonamide Formation : On-resin reaction with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride/DMAP in DMF.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Condensation | 50–54 | ≥95 | High | Moderate |
| Convergent Synthesis | 60–70 | ≥98 | Moderate | Low |
| Electrochemical | 45–50 | 90 | Low | High |
| Solid-Phase | 60–65 | ≥99 | High | Very Low |
Critical Challenges and Solutions
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Impurity from Over-Sulfonation : Additive-controlled sulfonation (e.g., using urea) reduces polysulfonation.
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Racemization : Low-temperature (0°C) reactions preserve chiral integrity in stereospecific derivatives.
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Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >99% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound is identified by the following chemical properties:
- Molecular Formula : C18H21NO5S
- Molecular Weight : 363.4 g/mol
- CAS Number : 940986-35-6
The structure features a sulfonamide group which is significant for its biological activity.
Anti-inflammatory Properties
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has been investigated for its anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) inhibition. Similar compounds in the sulfonamide class have shown selective inhibition of COX-2, which is crucial for managing inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .
Neurodegenerative Disease Treatment
Recent research has indicated that compounds structurally related to this compound may play a role in treating tauopathies such as Alzheimer's disease. These compounds can potentially inhibit tau aggregation, thereby offering a therapeutic avenue to mitigate neurodegeneration associated with these diseases .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationships (SAR) of sulfonamide derivatives. For instance, modifications to the benzodioxole moiety have been shown to enhance anti-inflammatory activity while reducing toxicity. A study utilizing molecular docking techniques provided insights into how these modifications affect binding affinity to COX enzymes .
In Vivo and In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines in cell cultures. In vivo studies using animal models of arthritis have shown reduced swelling and pain following administration of this compound, indicating its potential as a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, such as:
- N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl, methoxy, and sulfonamide groups differentiates it from other benzodioxole derivatives, potentially leading to unique applications and effects .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is structurally related to capsaicin, a well-known bioactive molecule, and exhibits notable cytotoxic effects against various cancer cell lines. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.5 g/mol. The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its role in enhancing biological activity.
- Sulfonamide functional group : Associated with various pharmacological effects.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown:
- IC50 value : Approximately 32 µM against the MCF7 breast cancer cell line, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to be linked to its structural similarity to capsaicin. Capsaicin is known for its anti-inflammatory and anticancer properties, suggesting that this compound may modulate signaling pathways involved in cancer cell proliferation and survival .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Capsaicin | Vanillyl group | Anti-inflammatory, anticancer |
| N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide | Benzodioxole moiety | Cytotoxic against cancer cells |
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| N-(4-hydroxyphenyl)benzenesulfonamide | Hydroxyphenyl group | Anticancer |
This table illustrates how this compound stands out due to its unique combination of structural features that enhance its bioactivity compared to simpler sulfonamides or other analogues.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that the compound effectively induces apoptosis in MCF7 cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
- Combination Therapy Potential : Research suggests that when combined with radiation therapy, this compound significantly enhances the cytotoxic effect on chemoresistant cancer cells, indicating its potential for use in combination therapies .
- Animal Model Studies : Preliminary biodistribution studies in mice have shown promising results regarding tissue uptake and systemic distribution after oral administration, paving the way for further therapeutic development .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the crystal structure of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and SHELXS/SHELXD for structure solution due to their robustness in handling complex sulfonamide derivatives. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots, which aid in identifying torsional angles and steric effects in the benzodioxol and isopropyl groups . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. How can hydrogen bonding networks in this compound be systematically analyzed?
- Methodology : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs). Use Mercury CSD or PLATON to compute hydrogen bond distances and angles. For example, the methoxy group at position 2 and sulfonamide NH may form C–H···O or N–H···O interactions, which stabilize the crystal lattice .
Q. What spectroscopic techniques are optimal for characterizing this sulfonamide?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., isopropyl CH groups at δ ~1.2 ppm, benzodioxol methylene at δ ~4.3 ppm).
- IR : Identify sulfonamide S=O stretches (~1350–1300 cm) and methoxy C–O vibrations (~1250 cm).
- MS : High-resolution ESI-MS to validate molecular weight and isotopic patterns.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in predicted vs. experimental molecular geometries?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the gas-phase structure. Compare with SC-XRD data to identify conformational differences (e.g., torsional angles of the benzodioxolmethyl group). Use Gaussian or ORCA for calculations and VMD for visualization. Discrepancies may arise from crystal packing forces absent in gas-phase models .
Q. What strategies address contradictions in hydrogen bonding patterns across polymorphic forms?
- Methodology : Screen for polymorphs via solvent-mediated recrystallization (e.g., using DMSO/water or THF/hexane). For each polymorph, perform SC-XRD and compare graph-set descriptors. If conflicting patterns emerge (e.g., dimeric vs. chain motifs), use Hirshfeld surface analysis to quantify intermolecular contacts. Cross-reference with Cambridge Structural Database entries for analogous sulfonamides .
Q. How can synthetic routes be optimized to avoid byproducts from the benzodioxolmethyl moiety?
- Methodology : Monitor reaction intermediates via LC-MS during the sulfonylation of 1,3-benzodioxol-5-ylmethanamine. Use protecting groups (e.g., Boc for amines) to prevent undesired ring-opening of the benzodioxol under acidic conditions. Employ Dean-Stark traps for azeotropic removal of water in condensation steps, improving yield .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting crystallographic data (e.g., disordered isopropyl groups)?
- Methodology : Apply the SHELXL PART command to model disorder. Refine occupancy ratios and anisotropic displacement parameters. Validate with difference Fourier maps () to ensure residual electron density < 0.5 eÅ. For severe disorder, consider alternate space groups or twinning corrections .
Q. What statistical approaches reconcile contradictory results in structure-activity relationship (SAR) studies?
- Methodology : Use multivariate regression (e.g., PLS or PCA) to identify key descriptors (e.g., logP, steric bulk) influencing activity. If contradictions persist (e.g., opposing trends in solubility vs. binding affinity), apply Shapley value analysis to quantify variable contributions. Cross-validate with bootstrapping to assess model robustness .
Methodological Tables
Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Recommended Value/Technique |
|---|---|
| Resolution | ≤ 0.8 Å (high-resolution data) |
| R | < 5% |
| Hydrogen Bond Tolerance | D···A: 2.5–3.3 Å; Angle: 120–180° |
| Displacement Parameters | U < 0.05 Ų for non-H atoms |
Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Benzodioxol ring-opened | Acidic conditions | Use neutral pH and Boc protection |
| Sulfonamide dimerization | Excess sulfonyl chloride | Slow addition of amine at 0°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
